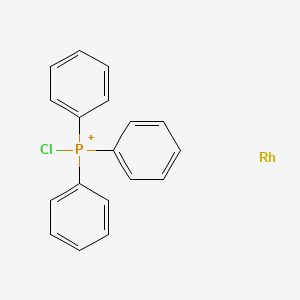
Chloro(triphenyl)phosphanium;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(triphenyl)phosphanium;rhodium, also known as [RhCl(PPh3)3], is a coordination complex of rhodium with triphenylphosphine and chloride ligands. This compound is widely used in organometallic chemistry and homogeneous catalysis due to its stability and reactivity. It has a molecular formula of C18H15ClPRh and a molecular weight of 400.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(triphenyl)phosphanium;rhodium can be synthesized through the reaction of rhodium trichloride hydrate with triphenylphosphine in the presence of a reducing agent such as ethanol. The reaction typically proceeds as follows:
RhCl3⋅3H2O+3PPh3+EtOH→RhCl(PPh3)3+by-products
The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated by filtration and purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Chloro(triphenyl)phosphanium;rhodium undergoes various types of reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, and other ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of rhodium(III) complexes, while reduction can yield rhodium(I) complexes .
Scientific Research Applications
Chloro(triphenyl)phosphanium;rhodium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chloro(triphenyl)phosphanium;rhodium involves coordination of the rhodium center with various substrates, facilitating their transformation through oxidative addition, reductive elimination, and ligand exchange processes. The triphenylphosphine ligands stabilize the rhodium center and enhance its reactivity .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common ligand used in coordination chemistry.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
Chloro(triphenyl)phosphanium;rhodium is unique due to its specific coordination environment and reactivity. It offers a balance of stability and reactivity, making it suitable for a wide range of catalytic applications. Its ability to undergo various types of reactions and form stable complexes with different ligands sets it apart from other similar compounds .
Properties
CAS No. |
13822-79-2 |
|---|---|
Molecular Formula |
C18H15ClPRh+ |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
chloro(triphenyl)phosphanium;rhodium |
InChI |
InChI=1S/C18H15ClP.Rh/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q+1; |
InChI Key |
PRGLPCKXUKJWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)Cl.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)
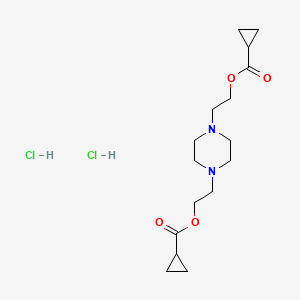

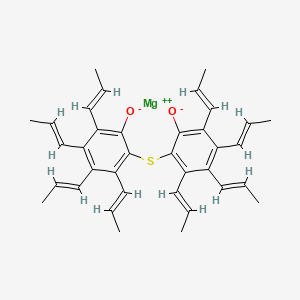
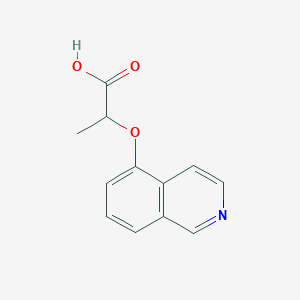
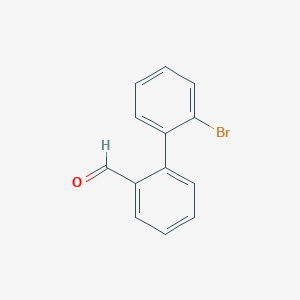
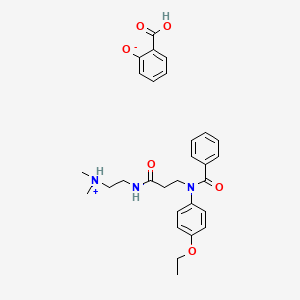
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
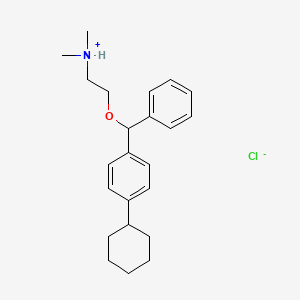
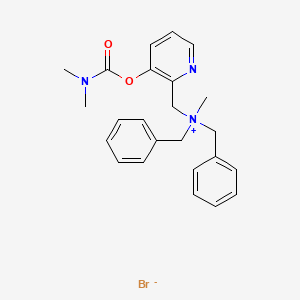
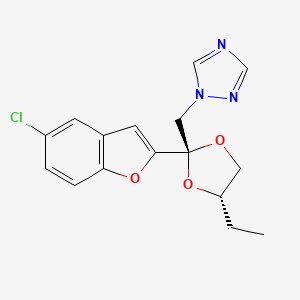
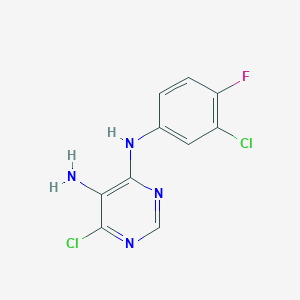
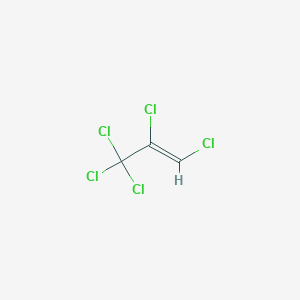
![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
